

Bevonescein (ALM-488): A Technical Overview of Pharmacokinetics and Biodistribution

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Compound of Interest

Compound Name: *Bevonescein*

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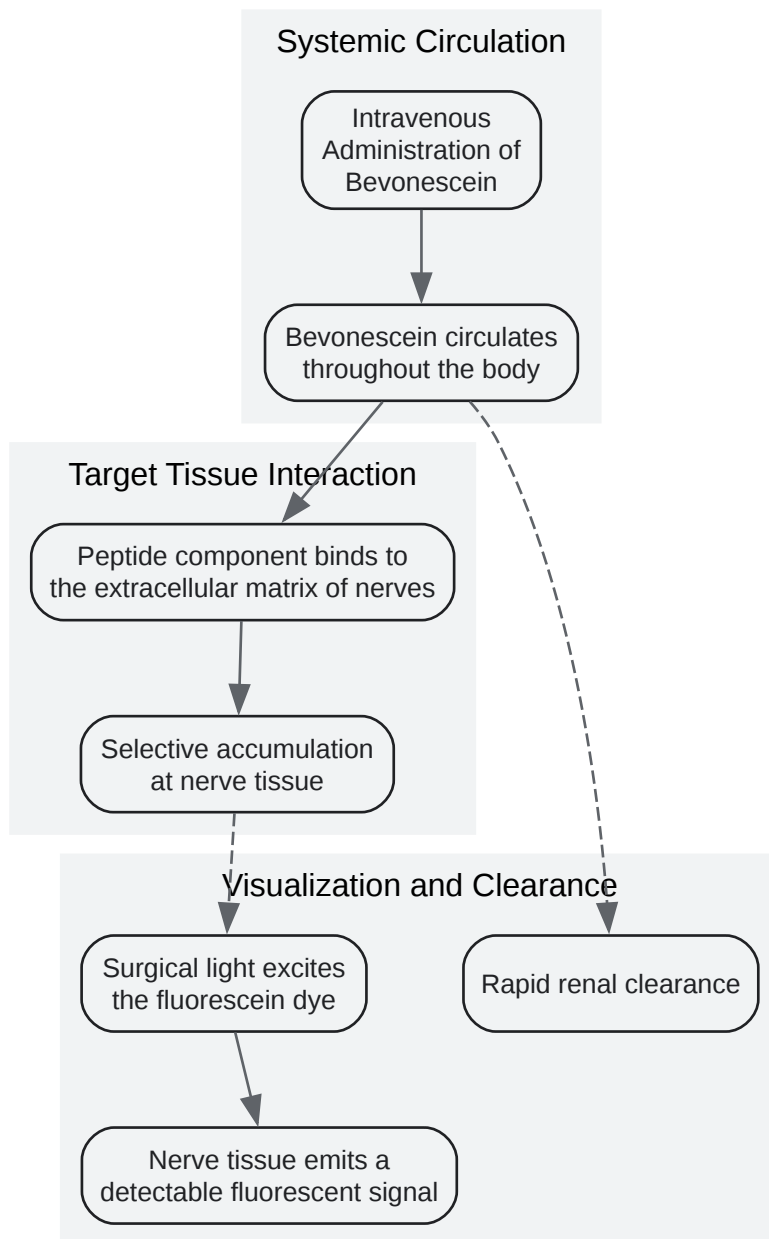
Bevonescein (ALM-488) is an investigational peptide-dye conjugate designed for real-time, fluorescence-guided intraoperative visualization of nerves.[1] Comprising a proprietary short-chain amino acid peptide linked to a fluorescein moiety, **Bevonescein** aims to enhance surgical precision by selectively binding to nerve tissue, thereby reducing the risk of iatrogenic nerve injury.[1][2] This technical guide provides a comprehensive analysis of the pharmacokinetic profile, biodistribution, and underlying mechanisms of **Bevonescein**, based on preclinical and clinical data.

Mechanism of Action

Bevonescein's targeted functionality stems from its unique composition. The peptide component selectively binds to the extracellular matrix of nerves, a mechanism that is independent of the myelin sheath.[1] This allows for the visualization of not only intact myelinated nerves but also chronically degenerated and autonomic nerves, offering a significant advantage over myelin-dependent nerve-targeting agents.[1][3]

Following intravenous administration, **Bevonescein** circulates and accumulates at nerve tissues.[2] When illuminated by a specific light frequency from a surgical microscope or other fluorescence imaging systems, the fluorescein dye emits a distinct signal, enabling surgeons to clearly differentiate nerves from surrounding tissues.[1][4]

Mechanism of Action of Bevonescsein (ALM-488)



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Figure 1: Conceptual workflow of **Bevonescsein** from administration to nerve visualization and clearance.

Pharmacokinetic Profile

The pharmacokinetic properties of **Bevonescein** have been primarily characterized in a Phase 1 clinical trial (NCT04420689) involving patients undergoing head and neck surgery.[4][5] The key pharmacokinetic parameters are summarized in the table below.

Parameter	Value	Study Population	Source
Optimal Dose	500 mg	27 adult patients undergoing head and neck surgery	[6][7]
Half-life ($t_{1/2}$)	29–72 minutes	27 adult patients undergoing head and neck surgery	[8][9]
Peak Fluorescence	1–5 hours post-infusion	27 adult patients undergoing head and neck surgery	[6]
Clearance	Rapidly cleared renally	27 adult patients undergoing head and neck surgery	[6]
Time to Clearance	Within 12 hours	27 adult patients undergoing head and neck surgery	[6]

Biodistribution and Efficacy

Bevonescein is engineered for selective biodistribution to nerve tissues.[2] Preclinical studies in rodent models have demonstrated its ability to label peripheral nerves, including those that are degenerated or autonomic.[3][10] The efficacy of nerve visualization is often quantified by the signal-to-background ratio (SBR), which measures the fluorescence intensity of the nerve relative to the surrounding tissue.

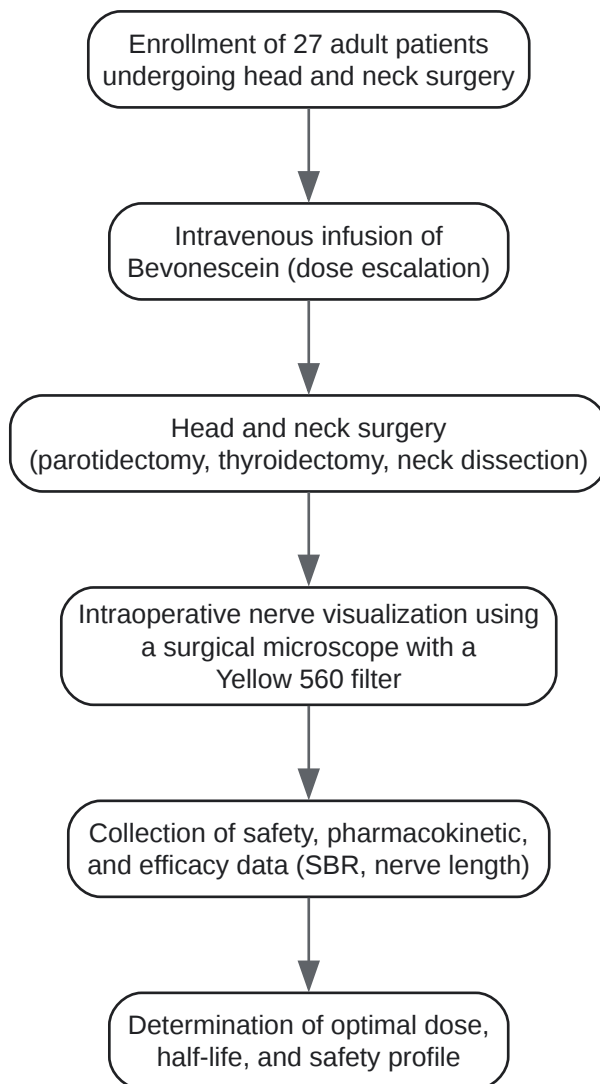
Metric	Finding	Model/Population	Source
Target Tissue	Nerve-associated connective tissue	Living mice and ex vivo human tissue	[1]
Nerve Types Labeled	Intact, degenerated, and autonomic nerves	Rodent models	[1][3]
SBR (Degenerated Nerves)	3.31 ± 1.11	Rodent model of chronic facial nerve transection	[10]
SBR (Autonomic Nerves)	1.77 ± 0.65	Rodent model	[10]
Clinical Efficacy	57% of patients showed >20% improvement in visible nerve length with fluorescence compared to white light	27 adult patients undergoing head and neck surgery	[2][7]

Experimental Protocols

Phase 1 Clinical Trial (NCT04420689)

This multi-center, open-label, dose-escalation and dose-timing study evaluated the safety, tolerability, pharmacokinetics, and efficacy of **Bevonescein** in adult patients undergoing head and neck surgery.

Phase 1 Clinical Trial Workflow (NCT04420689)



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Figure 2: High-level workflow for the Phase 1 clinical trial of **Bevonescien**.

Methodology:

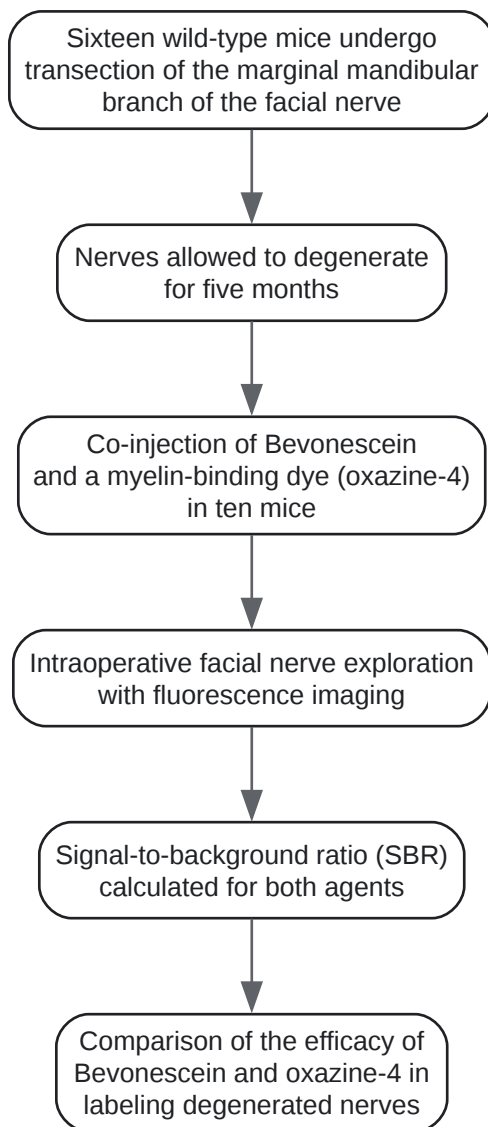
- Patient Population: 27 adult patients scheduled for head and neck surgeries, such as parotidectomy, thyroidectomy, or neck dissection.[6][8]

- Drug Administration: **Bevonescein** was administered as a single intravenous infusion prior to surgery. The study included dose-escalation cohorts to determine the optimal dose.[5]
- Imaging: Intraoperative nerve visualization was performed using a surgical microscope equipped with a YELLOW 560 filter to detect the fluorescence signal.[4][7]
- Data Collection: Safety was the primary outcome, with the number of adverse events recorded.[5] Secondary outcomes included pharmacokinetic parameters and efficacy measures such as the signal-to-background ratio and the length of visualized nerves compared to standard white light visualization.[5][8]

Preclinical Degenerated Nerve Study

This study aimed to evaluate the ability of **Bevonescein** to label chronically degenerated nerves in a rodent model.

Preclinical Degenerated Nerve Study Workflow



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Figure 3: Experimental workflow for the preclinical evaluation of **Bevonescien** on degenerated nerves.

Methodology:

- Animal Model: Sixteen wild-type mice underwent transection of the marginal mandibular branch of the facial nerve.[10]
- Degeneration Period: The nerves were allowed to degenerate for five months.[10]
- Drug Administration: Ten of the mice were co-injected with **Bevonescein** and oxazine-4, a myelin-binding dye.[10]
- Imaging and Analysis: Intraoperative fluorescence imaging was used to visualize the degenerated nerve segments. The signal-to-background ratio (SBR) was calculated by comparing the mean gray value along each nerve segment to the adjacent non-nerve tissue. [10]
- Results: **Bevonescein** successfully visualized 100% of the degenerated nerve segments, whereas oxazine-4 was largely ineffective. The SBR for **Bevonescein** was significantly higher than that of oxazine-4 (3.31 ± 1.11 vs. 1.27 ± 0.54).[10]

Safety and Tolerability

Across the Phase 1 clinical trial, **Bevonescein** demonstrated a favorable safety profile.[2][7] No dose-limiting toxicities or infusion-related reactions were reported.[7] The only adverse event considered possibly related to the study drug was a single instance of vomiting.[8] The rapid renal clearance of **Bevonescein** within 12 hours limits systemic exposure, contributing to its safety.[6]

Future Directions

Bevonescein is currently being evaluated in ongoing Phase 3 clinical trials.[2][7] Future research may explore its application in other surgical fields where nerve preservation is critical, such as prostatectomy and spinal surgery. Additionally, the development of derivatives with tailored pharmacokinetic profiles could further enhance its clinical utility.

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